molecular formula C14H24O2 B013424 (E,Z)-7,9-Dodecadienyl acetate CAS No. 55774-32-8

(E,Z)-7,9-Dodecadienyl acetate

Cat. No.: B013424
CAS No.: 55774-32-8
M. Wt: 224.34 g/mol
InChI Key: LLRZUAWETKPZJO-DBYMJTHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,Z)-7,9-Dodecadienyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually >95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sex Pheromone in Sunflower Pests : (E,Z)-7,9-Dodecadienyl acetate is identified as a component of a sex pheromone extract from Eucosma womonana Kearfott, attracting sunflower pests (Underhill, Rogers, & Hogge, 1987).

  • Enhancement of Male Responses in Grapevine Moths : This compound is a new pheromone component in grapevine moth females, significantly enhancing male responses to the main pheromone compound (Witzgall et al., 2005).

  • Monitoring European Pine Moth Populations : (Z,E)-5,7-dodecadienal, related to this compound, effectively monitors low European pine moth populations over 6 weeks without rebaiting (Priesner et al., 1984).

  • Attraction and Inhibition of Tortricid Moths : (Z,Z)-7,9-dodecadienyl acetate attracts and inhibits three species of tortricid moths, including Epinotia silvertoniensis and an undescribed species (Reed & Chisholm, 1985).

  • Sex Pheromone of European Spruce Budmoths : (Z,Z)-7,9-dodecadienyl acetate is the primary pheromone of female European spruce budmoths, highly attractive to males (Priesner, Reed, Underhill, & Bogenschütz, 1989).

  • Natural Sex Pheromone of the Grapevine Moth : It's also a natural sex pheromone of the grapevine moth (Buser, Rauscher, & Arn, 1974).

  • Synthesis for Pheromone Research : The syntheses of (E,Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, are simple and economical, using aleuritic acid as a common starting material (Ujváry, Kis-Tamás, & Novák, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (E,Z)-7,9-Dodecadienyl acetate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-Dodecene", "2-Buten-1-ol", "Acetic acid", "Sodium hydroxide", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Methanol", "Hexane" ], "Reaction": [ "Step 1: 1-Dodecene is reacted with 2-Buten-1-ol in the presence of a catalytic amount of sulfuric acid to form (E,Z)-7,9-Dodecadienol.", "Step 2: (E,Z)-7,9-Dodecadienol is then esterified with acetic acid in the presence of a catalytic amount of sulfuric acid to form (E,Z)-7,9-Dodecadienyl acetate.", "Step 3: The reaction mixture is neutralized with sodium hydroxide and extracted with diethyl ether.", "Step 4: The organic layer is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain (E,Z)-7,9-Dodecadienyl acetate as a colorless liquid.", "Step 6: The product is purified by column chromatography using a mixture of hexane and methanol as the eluent." ] }

CAS No.

55774-32-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(9E)-dodeca-7,9-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6?

InChI Key

LLRZUAWETKPZJO-DBYMJTHYSA-N

Isomeric SMILES

CC/C=C/C=CCCCCCCOC(=O)C

SMILES

CCC=CC=CCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCOC(=O)C

54364-62-4
55774-32-8

Pictograms

Irritant; Environmental Hazard

Purity

>95%

Synonyms

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate;  7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-;  (7Z,9E)-dodecadienyl acetate;  (7Z,9E)-7,9-dodecadienyl acetate;  7,9-dodecadienyl acetate;  (7Z,9E)-7,9-Dodecadienylacetat;  Z,E-7,9-dodecadienyl a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,Z)-7,9-Dodecadienyl acetate
Reactant of Route 2
Reactant of Route 2
(E,Z)-7,9-Dodecadienyl acetate
Reactant of Route 3
Reactant of Route 3
(E,Z)-7,9-Dodecadienyl acetate
Reactant of Route 4
Reactant of Route 4
(E,Z)-7,9-Dodecadienyl acetate
Reactant of Route 5
Reactant of Route 5
(E,Z)-7,9-Dodecadienyl acetate
Reactant of Route 6
(E,Z)-7,9-Dodecadienyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.